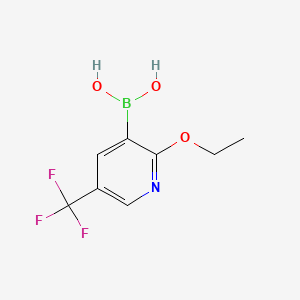

2-ETHOXY-5-(TRIFLUOROMETHYL)PYRIDINE-3-BORONIC ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO3 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the halogen-metal exchange (HMe) and borylation process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity .

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are frequently used in Suzuki–Miyaura coupling reactions involving this compound.

Bases: Bases such as potassium carbonate are often employed to facilitate the coupling reactions.

Major Products Formed:

Scientific Research Applications

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid primarily involves its role in Suzuki–Miyaura coupling reactions. The process includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new carbon-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.

Comparison with Similar Compounds

2-Fluoro-3-pyridineboronic acid: This compound shares a similar pyridine structure but with a fluorine substituent instead of an ethoxy group.

3-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group similar to 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid but is based on a phenyl ring instead of a pyridine ring.

Uniqueness: this compound is unique due to its combination of an ethoxy group and a trifluoromethyl group on a pyridine ring. This structure imparts distinct electronic properties, making it particularly effective in Suzuki–Miyaura coupling reactions and other applications .

Biological Activity

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS No: 1218790-66-9) is a boronic acid derivative characterized by the presence of a trifluoromethyl group and an ethoxy substituent on the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Boronic acids, including this compound, are known to interact with biological molecules, particularly proteins. They can form reversible covalent bonds with diols, which is significant for inhibiting enzymes such as proteases and kinases. This property is exploited in the development of targeted therapies for various diseases, including cancer.

Anticancer Properties

Research indicates that boronic acids exhibit anticancer properties through various mechanisms, including:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

- Targeting Kinases : Certain boronates have been shown to inhibit kinase activity, disrupting signaling pathways critical for cancer cell proliferation.

A study demonstrated that derivatives of boronic acids can effectively induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Case Studies and Research Findings

-

In Vitro Studies :

- In a study focusing on various boronic acids, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.

- Mechanistic Insights :

- Synergistic Effects :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMLGKJJLKTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681614 |

Source

|

| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-66-9 |

Source

|

| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.